4-Desisopropyl-4-tert-butyl Imazethapyr

Description

Overview of Imazethapyr (B50286) as a Prototypical Imidazolinone Herbicide

Imazethapyr, with the chemical name 5-ethyl-2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinic acid, is a selective, systemic herbicide applied to control a wide range of weeds. peptechbio.comfao.org It can be used as a pre-plant, pre-emergent, or post-emergent treatment. corteva.ca Its mode of action involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). peptechbio.comfao.orgcornell.edu This enzyme is vital for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. peptechbio.comfao.orgoup.com By blocking this pathway, Imazethapyr disrupts protein synthesis and cell growth, leading to the death of susceptible plants. fao.orgnih.gov The uptake of Imazethapyr occurs through both the roots and foliage, with subsequent translocation to the meristematic tissues where the enzyme is concentrated. cornell.eduepa.gov The death of the weed is typically slow, occurring over several weeks as the plant's reserves of the essential amino acids are depleted. fao.orgoup.com

Structural Characteristics and Chemical Classifications of Imidazolinone Derivatives

The imidazolinone herbicides share a common molecular framework consisting of an imidazolinone ring attached to a carboxylic acid group, which is in turn linked to another ring structure. wikipedia.org The variations in this second ring structure account for the different herbicides within this class. wikipedia.org Imazethapyr, for instance, features a pyridine (B92270) ring with an ethyl group substituent.

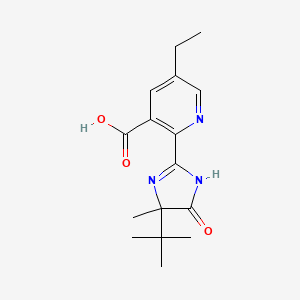

4-Desisopropyl-4-tert-butyl Imazethapyr is a structural derivative of Imazethapyr. The name "4-Desisopropyl" indicates the removal of the isopropyl group from the 4th position of the imidazolinone ring. "4-tert-butyl" signifies that a tert-butyl group has replaced it at the same position. This modification in the alkyl substituent on the imidazolinone ring can potentially alter the molecule's physicochemical properties, such as its solubility, lipophilicity, and stability, which in turn could influence its herbicidal activity and environmental fate.

Table 1: Comparison of Structural and Chemical Properties

| Property | Imazethapyr | 4-Desisopropyl-4-tert-butyl Imazethapyr (Predicted) |

| Molecular Formula | C15H19N3O3 fao.org | C16H21N3O3 |

| Molecular Weight | 289.33 g/mol fao.org | 303.36 g/mol |

| Key Structural Features | Imidazolinone ring, Pyridinecarboxylic acid, Isopropyl group at position 4 | Imidazolinone ring, Pyridinecarboxylic acid, Tert-butyl group at position 4 |

| Predicted change in Lipophilicity | - | Increased due to the larger, more nonpolar tert-butyl group |

| Predicted change in Steric Hindrance | - | Increased around the imidazolinone ring |

Significance of Imazethapyr Impurities and Transformation Products in Environmental and Agrochemical Research

The study of impurities and transformation products of pesticides is a critical aspect of environmental and agrochemical research. Impurities can arise during the manufacturing process of the active ingredient, while transformation products are formed through metabolic or environmental degradation processes such as hydrolysis, photolysis, and microbial action. fao.orgusda.gov These related compounds are important for several reasons:

Toxicological Profile: Impurities and degradation products may exhibit different toxicological properties than the parent compound, potentially posing risks to non-target organisms and human health.

Environmental Fate and Persistence: The physicochemical properties of these compounds can differ from the parent herbicide, affecting their mobility, persistence, and potential for leaching into groundwater or accumulating in the soil. epa.gov For example, the photodegradation of Imazethapyr on soil surfaces is a slow process. fao.org

Regulatory Assessment: Regulatory agencies require a thorough evaluation of significant impurities and transformation products to conduct comprehensive risk assessments for pesticide registration.

Given that 4-Desisopropyl-4-tert-butyl Imazethapyr is a structural analogue of Imazethapyr, it could potentially be an impurity in the technical grade active ingredient or a novel synthetic analogue. Its study is therefore relevant to a complete understanding of the Imazethapyr profile.

Research Scope and Objectives for 4-Desisopropyl-4-tert-butyl Imazethapyr Investigations

The investigation of novel or understudied herbicide analogues like 4-Desisopropyl-4-tert-butyl Imazethapyr is driven by the need for more effective and environmentally benign weed management solutions. moa-technology.commdpi.com The development of new herbicides with novel modes of action is a key strategy to combat the growing issue of herbicide-resistant weeds. mdpi.comresearchgate.net Research into analogues of existing herbicides can lead to the discovery of compounds with improved efficacy, selectivity, or environmental profiles.

The primary research objectives for a thorough investigation of 4-Desisopropyl-4-tert-butyl Imazethapyr would include:

Synthesis and Characterization: Development of a reliable method for its chemical synthesis and purification, followed by comprehensive structural elucidation and characterization of its physicochemical properties.

Biological Activity Assessment: Evaluation of its herbicidal efficacy against a range of weed species and comparison with that of Imazethapyr. This would also involve determining its mode of action, likely the inhibition of the AHAS enzyme.

Crop Selectivity Studies: Assessment of its selectivity in important crops to determine its potential for agricultural use.

Environmental Fate and Behavior: Investigation of its persistence, mobility, and degradation pathways in soil and water to evaluate its environmental impact.

Toxicological Evaluation: Preliminary toxicological studies to assess its potential effects on non-target organisms.

Such a research program would provide a comprehensive understanding of 4-Desisopropyl-4-tert-butyl Imazethapyr and its potential as a new herbicide candidate or its significance as an impurity.

Structure

3D Structure

Properties

Molecular Formula |

C16H21N3O3 |

|---|---|

Molecular Weight |

303.36 g/mol |

IUPAC Name |

2-(4-tert-butyl-4-methyl-5-oxo-1H-imidazol-2-yl)-5-ethylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C16H21N3O3/c1-6-9-7-10(13(20)21)11(17-8-9)12-18-14(22)16(5,19-12)15(2,3)4/h7-8H,6H2,1-5H3,(H,20,21)(H,18,19,22) |

InChI Key |

VONWKUYAVRKZQX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)(C)C)C(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Formation of 4 Desisopropyl 4 Tert Butyl Imazethapyr

Controlled Laboratory Synthesis Methodologies for 4-Desisopropyl-4-tert-butyl Imazethapyr (B50286)

The synthesis of 4-Desisopropyl-4-tert-butyl Imazethapyr would logically follow a similar reaction scheme to that of Imazethapyr, with the key difference being the use of a different amino amide precursor.

Pyridine (B92270) Moiety Precursor: The synthesis would likely start with 5-ethyl-pyridine-2,3-dicarboxylic acid or its anhydride (B1165640). This precursor provides the pyridine core of the final molecule.

Imidazolinone Moiety Precursor: Instead of 2-amino-2,3-dimethylbutanamide (used for Imazethapyr), the synthesis of the 4-tert-butyl analog would require 2-amino-2-methyl-3,3-dimethylbutanamide . This precursor contains the necessary tert-butyl group that replaces the isopropyl group found in the parent Imazethapyr molecule. The synthesis of this precursor can be achieved through methods like the Strecker synthesis, starting from 3,3-dimethyl-2-butanone (pinacolone).

The general reaction conditions would involve the condensation of these two precursors in the presence of a base and a suitable solvent.

| Precursor | Role in Synthesis |

| 5-Ethyl-pyridine-2,3-dicarboxylic acid anhydride | Provides the pyridine ring structure. |

| 2-Amino-2-methyl-3,3-dimethylbutanamide | Forms the imidazolinone ring with the tert-butyl group. |

The reaction would likely proceed via the formation of an intermediate amide, followed by cyclization to form the imidazolinone ring.

Optimizing the synthesis of 4-Desisopropyl-4-tert-butyl Imazethapyr would involve systematically adjusting various reaction parameters to maximize the yield of the desired product and minimize the formation of byproducts. Key parameters for optimization would include:

Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of impurities.

Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to degradation of the product.

Solvent: The polarity and boiling point of the solvent can impact the solubility of reactants and the reaction temperature.

Purification Methods: Techniques such as recrystallization and chromatography would be crucial for isolating the final product with high purity.

A systematic approach, such as a design of experiments (DoE), could be employed to efficiently explore the effects of these parameters and their interactions to identify the optimal conditions for the synthesis.

Formation as an Impurity within Imazethapyr Production Processes

The presence of 4-Desisopropyl-4-tert-butyl Imazethapyr as an impurity in commercial Imazethapyr is plausible and would likely stem from impurities present in the starting materials.

The primary factor influencing the formation of this specific impurity would be the purity of the 2-amino-2,3-dimethylbutanamide precursor. If the starting material for the synthesis of this amino amide, 3-methyl-2-butanone, contains traces of its isomer 3,3-dimethyl-2-butanone (pinacolone), this could lead to the formation of 2-amino-2-methyl-3,3-dimethylbutanamide alongside the desired precursor.

Key Process Variables:

Purity of 3-methyl-2-butanone: The presence of pinacolone (B1678379) as an impurity in the starting ketone would directly lead to the formation of the tert-butyl amino amide.

Purification of 2-amino-2,3-dimethylbutanamide: Inadequate purification of the amino amide precursor would carry the tert-butyl analog into the final condensation step.

Reaction Conditions: While less direct, reaction conditions that might favor the reaction of the impurity over the main reactant could also influence the final impurity profile.

The mechanism for the formation of 4-Desisopropyl-4-tert-butyl Imazethapyr as an impurity is a direct consequence of the presence of the corresponding tert-butyl amino amide precursor in the reaction mixture. The condensation reaction between the pyridine dicarboxylic acid anhydride and the amino amide is not perfectly selective. Therefore, if 2-amino-2-methyl-3,3-dimethylbutanamide is present, it will compete with 2-amino-2,3-dimethylbutanamide and react to form the tert-butyl analog of Imazethapyr.

The reaction mechanism would be identical to the main reaction for Imazethapyr synthesis, involving nucleophilic attack of the amino group of the amino amide on the anhydride, followed by ring closure to form the imidazolinone ring.

Derivation from Imazethapyr Degradation and Transformation

The formation of 4-Desisopropyl-4-tert-butyl Imazethapyr from the degradation of Imazethapyr is considered highly unlikely. Degradation pathways for Imazethapyr, such as photodegradation and microbial degradation, typically involve the breakdown of the molecule rather than the substitution of an isopropyl group with a more sterically hindered tert-butyl group.

Studies on the photodegradation of Imazethapyr have identified several degradation products, but none correspond to the tert-butyl analog. nih.gov Similarly, microbial degradation studies have shown that microorganisms tend to break down the Imazethapyr molecule into smaller, simpler compounds. mdpi.comacs.orgnih.gov The transformation of an isopropyl group to a tert-butyl group would require a complex series of bond-breaking and bond-forming reactions that are not characteristic of typical environmental degradation processes.

Therefore, the presence of 4-Desisopropyl-4-tert-butyl Imazethapyr is almost certainly due to its formation as a synthetic impurity rather than a degradation product.

Chemical Transformation Pathways of Imazethapyr Leading to Analogues

Imazethapyr is susceptible to various chemical transformations that result in the formation of a range of analogues. These transformations primarily occur through degradation processes in different environmental matrices. The primary pathways for the formation of Imazethapyr analogues are microbial degradation and photolysis under field conditions.

One notable transformation involves the alteration of the isopropyl group on the imidazolinone ring. While the specific substitution to a tert-butyl group to form 4-Desisopropyl-4-tert-butyl Imazethapyr is a theoretical possibility, documented degradation pathways of Imazethapyr reveal other significant transformations. For instance, a major metabolite identified in rats is the α-hydroxyethyl analogue of the parent Imazethapyr, known as CL 288511 . fao.orgnih.gov This indicates that oxidation of the ethyl group on the pyridine ring is a key transformation pathway.

Further degradation can lead to the opening of the imidazolinone ring. For example, hydrolysis of the imidazoline (B1206853) ring results in the formation of the analogue designated as CL 290395 . fao.org These transformation pathways are crucial in understanding how the structure of Imazethapyr can be modified to produce various analogues.

The table below summarizes some of the identified transformation products (analogues) of Imazethapyr.

| Analogue Name/Code | Transformation Pathway | Reference |

| CL 288511 | Oxidation (metabolism) | fao.orgnih.gov |

| CL 290395 | Hydrolysis | fao.org |

Role of Hydrolysis and Photochemical Reactions in Analogue Formation

Hydrolysis and photochemical reactions are significant contributors to the transformation of Imazethapyr and the formation of its analogues.

Hydrolysis:

Hydrolysis plays a role in the degradation of Imazethapyr, particularly at higher pH levels. The hydrolysis of the imidazoline ring is a key reaction that leads to the formation of analogues like CL 290395 . fao.org While Imazethapyr is generally considered not to undergo extensive hydrolysis under typical environmental conditions due to the lack of easily hydrolyzable functional groups, the imidazoline ring can be susceptible to cleavage under certain conditions, leading to structural modifications and the formation of new compounds. nih.gov

Photochemical Reactions:

Photochemical degradation, or photolysis, is a major pathway for the breakdown of Imazethapyr in aqueous environments and on soil surfaces. nih.govisws.org.in Exposure to UV light can cause the complete degradation of Imazethapyr, with reported aqueous photolysis half-lives as short as 4 to 5.1 hours. nih.gov These photochemical reactions can lead to a variety of transformation products.

Research has identified several photoproducts of Imazethapyr, indicating that UV radiation can induce significant changes in its molecular structure. researchgate.net The degradation pathways initiated by UV light can involve reactions such as oxidation and ring cleavage, leading to the formation of various analogues. researchgate.net The efficiency of these photochemical reactions can be influenced by environmental factors such as pH, the presence of natural organic matter, and the wavelength of light. researchgate.net

The following table outlines the role of these reactions in the formation of Imazethapyr analogues.

| Reaction Type | Role in Analogue Formation | Key Influencing Factors | Resulting Analogues (Examples) |

| Hydrolysis | Cleavage of the imidazolinone ring. | pH | CL 290395 |

| Photochemical Reactions | Oxidation, ring cleavage, and other structural modifications. | UV light exposure, pH, presence of natural organic matter | Various photoproducts |

Environmental Fate and Transformation of 4 Desisopropyl 4 Tert Butyl Imazethapyr

Abiotic Degradation Mechanisms3.1.1. Photolytic Transformation in Aqueous Systems and on Surfaces 3.1.1.1. Influence of Wavelength and Light Intensity 3.1.1.2. Effects of Photosensitizers and Radical Scavengers 3.1.2. Hydrolytic Stability and pH Dependence 3.1.3. Sorption to Environmental Matrices (e.g., Soil Organic Matter, Clay Minerals) 3.1.3.1. Adsorption Isotherms and Kinetics

Further research and publication in peer-reviewed journals would be necessary to generate the specific data required to populate these sections.

Sorption to Environmental Matrices (e.g., Soil Organic Matter, Clay Minerals)

Desorption Characteristics and Environmental Mobilization Potential

The potential for a pesticide or its metabolites to move within the environment is significantly influenced by its sorption and desorption characteristics in soil. While direct data for 4-Desisopropyl-4-tert-butyl Imazethapyr (B50286) is unavailable, studies on imazethapyr and its major plant metabolite, 5-hydroxyimazethapyr, offer valuable insights.

Research has shown that the sorption of both imazethapyr and 5-hydroxyimazethapyr in various soil types is generally low. cambridge.orgcambridge.org This weak sorption is attributed to the fact that in the typical environmental pH range of 5 to 9, the anionic form of these compounds predominates, leading to repulsion from negatively charged soil colloids. cambridge.org It has been observed that less 5-hydroxyimazethapyr is sorbed compared to the parent imazethapyr. cambridge.orgcambridge.org This suggests that metabolites of imazethapyr may exhibit even greater mobility in soil than the parent compound.

Once sorbed, both imazethapyr and 5-hydroxyimazethapyr show only partial desorption, a phenomenon known as hysteresis. cambridge.orgcambridge.org This indicates that a fraction of the sorbed chemical becomes strongly bound to soil particles, potentially reducing its availability for leaching or microbial degradation. cambridge.org The degree of irreversible binding can vary with soil type. cambridge.orgcambridge.org

Table 1: Sorption and Desorption Characteristics of 5-Hydroxyimazethapyr in Different Soil Types

| Soil Type | Freundlich Sorption Coefficient (Kf) | Freundlich Desorption Coefficient (Kf,des) | Hysteresis Index (HI) |

| Webster clay loam | 0.18 | 0.45 | 0.40 |

| Waukegan silt loam | 0.11 | 0.29 | 0.38 |

| Estherville sandy loam | 0.06 | 0.19 | 0.32 |

Data adapted from Gan et al. (1994). Hysteresis Index calculated as (Kf,des - Kf) / Kf,des. A higher HI indicates greater irreversibility of sorption.

Biotic Transformation Mechanisms

Biotic transformation, primarily through the action of microorganisms and plants, is a critical pathway for the dissipation of herbicides and their metabolites in the environment.

Microbial degradation is a key process in the breakdown of imazethapyr in soil. cambridge.orgisws.org.in The rate of this degradation is influenced by soil type, pH, moisture, and temperature. adelaide.edu.auresearchgate.net

Numerous studies have focused on isolating and characterizing microbial strains capable of degrading the parent compound, imazethapyr. Bacteria from genera such as Bacillus, Alcaligenaceae, Achromobacter, and Pseudomonas have been identified as effective degraders. researchgate.net For instance, a strain of Brevibacterium sp. (IM9601) has demonstrated the ability to use imazethapyr as a sole carbon source, achieving significant degradation under optimal conditions. nih.gov While no studies have specifically isolated microbes that degrade 4-Desisopropyl-4-tert-butyl Imazethapyr, it is plausible that some of the same microbial communities that act on imazethapyr could also transform this metabolite, potentially through co-metabolism.

The microbial degradation of imazethapyr can proceed through various pathways, including the cleavage and rearrangement of the imidazolinone ring and modifications to the pyridine (B92270) ring. researchgate.net The degradation of the pyridine ring itself has been studied in bacteria like Arthrobacter sp., which can cleave the ring and utilize the resulting products as a carbon source. nih.gov While the specific metabolites of 4-Desisopropyl-4-tert-butyl Imazethapyr from microbial degradation are unknown, it is likely that similar pathways involving hydroxylation, demethylation, or ring cleavage would be involved. The structural change from an isopropyl to a tert-butyl group could potentially influence the rate and pathway of degradation, as the bulkier tert-butyl group might be more sterically hindered for enzymatic attack.

The activity of microorganisms responsible for degrading imazethapyr and its metabolites is highly dependent on environmental conditions.

Temperature: Microbial degradation of imazethapyr is generally enhanced with increasing temperature within an optimal range. cambridge.orgresearchgate.net

Moisture: Soil moisture content also plays a crucial role, with degradation rates typically increasing as soil moisture rises to an optimal level for microbial activity. cambridge.orgcambridge.org

pH: Soil pH has a significant impact on both the bioavailability of imazethapyr and microbial activity. adelaide.edu.aujst.go.jp Generally, dissipation is faster in soils with a higher pH, where the herbicide is more available in the soil solution for microbial uptake. jst.go.jp

These factors would be expected to have a similar influence on the microbial degradation of 4-Desisopropyl-4-tert-butyl Imazethapyr.

Non-target plants can take up herbicides and their metabolites from the soil, leading to potential phytotoxic effects and further transformation of the compounds. Imazethapyr is absorbed by plant roots and foliage and translocated to the growing points of the plant. isws.org.insemanticscholar.org

The primary metabolic pathway for imazethapyr in tolerant plants is the hydroxylation of the α-carbon on the ethyl substituent of the pyridine ring, forming 5-hydroxyimazethapyr. jst.go.jp This metabolite can then be further conjugated with glucose. fao.org

While there is no specific information on the uptake and metabolism of 4-Desisopropyl-4-tert-butyl Imazethapyr by non-target plants, it is reasonable to assume that it could be taken up from the soil solution. Once inside the plant, it may undergo similar metabolic transformations, such as hydroxylation at other positions on the molecule or conjugation with sugars, to detoxify the compound. The structural modification in the imidazolinone ring might affect its recognition by plant enzymes, potentially altering the rate and pathway of its metabolism compared to the parent compound.

Plant Uptake and Metabolic Transformation in Non-Target Flora

Root Uptake and Translocation Studies

There are no available studies that have investigated the uptake of 4-Desisopropyl-4-tert-butyl Imazethapyr from the soil by plant roots or its subsequent translocation throughout the plant. The structural modification of replacing an isopropyl group with a bulkier tert-butyl group could potentially influence its absorption and mobility within the plant's vascular systems, but without experimental data, any discussion would be purely speculative.

Metabolic Conjugation and Sequestration Mechanisms

Similarly, the metabolic fate of 4-Desisopropyl-4-tert-butyl Imazethapyr within plant tissues is uncharacterized. There is no information on whether this compound undergoes metabolic conjugation, a common detoxification process in plants where a foreign compound is linked to endogenous molecules like sugars or amino acids. Consequently, the mechanisms by which plants might sequester this compound into vacuoles or cell wall components have not been studied.

Analytical Methodologies for Detection and Quantification of 4 Desisopropyl 4 Tert Butyl Imazethapyr

Sample Preparation Techniques from Complex Matrices (e.g., soil, water, plant tissues)

Effective sample preparation is a critical first step to isolate 4-Desisopropyl-4-tert-butyl Imazethapyr (B50286) from interfering components in matrices such as soil, water, and plant tissues, ensuring accurate and reliable quantification.

The choice of extraction method is contingent on the sample matrix and the physicochemical properties of the analyte. For imidazolinone herbicides, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and preconcentration of imidazolinone herbicides from aqueous samples. researchgate.net Oasis HLB cartridges are often utilized for this purpose. researchgate.net The process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a suitable solvent like methanol (B129727). researchgate.net For soil samples, an initial extraction with a solvent is necessary before SPE clean-up. A common approach involves extracting soil with 0.5 N sodium hydroxide, adjusting the pH to approximately 1.7-2.0, and then passing the extract through a C18-OH solid-phase extraction cartridge. epa.gov Molecularly imprinted polymers (MIPs) have also been developed as a selective SPE sorbent for imidazolinones, offering high affinity and selectivity for the target analytes. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a conventional method for extracting analytes from liquid samples or sample extracts. For plant tissues, after initial homogenization, LLE can be used to partition the analyte of interest into an immiscible organic solvent. For instance, after extracting plant material with a basic solution, the pH is adjusted to be acidic, and the imidazolinone compounds are partitioned into a solvent like dichloromethane. jst.go.jp In the analysis of soybean oil, a multi-step LLE process involving partitioning with methylene (B1212753) chloride has been described. derpharmachemica.com

A summary of typical extraction methods for imidazolinone herbicides from various matrices is presented in Table 1.

| Matrix | Extraction Method | Key Parameters | Reference |

| Soil | Alkaline Extraction followed by LLE | 0.5 N NaOH for extraction, pH adjustment to 2, partitioning with dichloromethane. | jst.go.jp |

| Soil | Ultrasonic Assisted Extraction | Methanol-phosphoric acid aqueous solution (pH 2.0). | nih.gov |

| Water | Solid-Phase Extraction (SPE) | Oasis HLB cartridges, elution with methanol. | researchgate.net |

| Plant Tissues (Soybean) | Alkaline Extraction followed by LLE | 0.5 N NaOH for extraction, followed by partitioning with dichloromethane. | jst.go.jp |

| Soybean Oil | Liquid-Liquid Extraction | Partitioning with methylene chloride. | derpharmachemica.com |

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that could interfere with the final analysis. For plant samples, a clean-up step using a column packed with Celite and activated charcoal between layers of anhydrous sodium sulfate (B86663) can be employed. jst.go.jp The extract is passed through the column and eluted with a mixture of methanol and water. jst.go.jp Dispersive solid-phase extraction (d-SPE), a key component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is also an effective clean-up technique. mdpi.com This involves adding a sorbent, such as primary secondary amine (PSA), to the sample extract to remove interfering substances. nih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 4-Desisopropyl-4-tert-butyl Imazethapyr from other compounds in the sample extract prior to detection.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of imidazolinone herbicides due to their polarity and thermal lability.

Column: A reversed-phase C18 column is typically used for the separation. derpharmachemica.comisws.org.in

Mobile Phase: The mobile phase usually consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution, often with the pH adjusted to be acidic. isws.org.inanalis.com.my A common mobile phase is a mixture of methanol and water (e.g., 70:30 v/v). isws.org.in The pH of the mobile phase is a critical parameter that affects the retention and peak shape of the acidic imidazolinone herbicides. analis.com.my

Flow Rate: The flow rate is optimized to achieve good separation in a reasonable analysis time, with typical flow rates around 0.8 to 1.2 mL/min. isws.org.inanalis.com.my

An example of HPLC conditions used for the analysis of Imazethapyr is provided in Table 2.

| Parameter | Condition | Reference |

| Instrument | Shimadzu HPLC with Diode Array Detector (DAD) | isws.org.in |

| Column | Phenomenex C-18 (ODS) (250 x 4.6 mm) | isws.org.in |

| Mobile Phase | Methanol: Water (70:30 v/v) | isws.org.in |

| Flow Rate | 0.8 mL/min | isws.org.in |

| Detection | Diode Array Detector (DAD) | isws.org.in |

Gas Chromatography (GC) is generally not the preferred method for the direct analysis of imidazolinone herbicides due to their low volatility and thermal instability. However, GC can be employed after a derivatization step to convert the polar analytes into more volatile and thermally stable compounds. oriprobe.com This derivatization step adds complexity to the analytical procedure.

Spectrometric Detection and Quantification

Following chromatographic separation, various spectrometric detectors are used for the detection and quantification of 4-Desisopropyl-4-tert-butyl Imazethapyr.

UV-Vis and Diode Array Detection (DAD): Ultraviolet-Visible (UV-Vis) and Diode Array Detectors (DAD) are commonly used with HPLC for the detection of imidazolinone herbicides. jst.go.jpisws.org.in The wavelength of maximum absorbance for Imazethapyr is around 250 nm, which would be a suitable starting point for its tert-butyl analog. jst.go.jp

Mass Spectrometry (MS): For higher sensitivity and selectivity, HPLC coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the method of choice. nih.govnih.gov Electrospray ionization (ESI) is a suitable ionization technique for these compounds. usgs.gov MS/MS provides unambiguous identification and quantification even at trace levels in complex matrices.

Spectrophotometry: A rapid spectrophotometric method has been developed for the determination of Imazethapyr, which could potentially be adapted. chesci.com This method is based on the reaction of the compound to form a colored complex that can be measured using a spectrophotometer. chesci.com

The limits of detection (LOD) and quantification (LOQ) for Imazethapyr using different analytical techniques are summarized in Table 3. These values provide an indication of the sensitivity that could be expected for its 4-tert-butyl analog.

| Technique | Matrix | LOD | LOQ | Reference |

| HPLC-DAD | Plant Samples | 0.001 µg/mL | 0.01 µg/mL | isws.org.in |

| HPLC-UV | Soybean Oil | 0.003 µg/mL | 0.01 µg/mL | derpharmachemica.com |

| UHPLC-MS/MS | Soil | - | 5.0 µg/kg | nih.gov |

| LC-MS/MS | Soil | - | 0.2 µg/kg | nih.gov |

Mass Spectrometry (MS) for Identification and Confirmation (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly selective technique for the identification and confirmation of 4-Desisopropyl-4-tert-butyl Imazethapyr. The LC system separates the target analyte from other components in a sample matrix, and the MS/MS system provides definitive identification and quantification based on its mass-to-charge ratio (m/z) and fragmentation pattern.

For imidazolinone herbicides like Imazethapyr and its analogs, electrospray ionization (ESI) is a commonly used ionization technique, often operated in positive ion mode (ESI+), as these compounds can be efficiently protonated. researchgate.net The high specificity of LC-MS/MS is achieved through selected reaction monitoring (SRM), where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and then one or more specific product ions are monitored. This process significantly reduces background noise and enhances sensitivity.

Table 1: Predicted LC-MS/MS Parameters for 4-Desisopropyl-4-tert-butyl Imazethapyr

| Parameter | Predicted Value/Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | To be determined based on molecular weight |

| Product Ions | Predicted based on fragmentation of the imidazolinone and nicotinic acid moieties |

| Collision Energy | Optimized for maximum product ion intensity |

Note: The exact m/z values for the precursor and product ions would need to be determined experimentally using a pure analytical standard of 4-Desisopropyl-4-tert-butyl Imazethapyr.

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry offers a simpler and more accessible method for the quantification of 4-Desisopropyl-4-tert-butyl Imazethapyr, particularly in formulated products where the concentration is relatively high and the matrix is less complex. This technique is based on the principle that the compound absorbs light at a specific wavelength in the ultraviolet-visible range.

The chromophore in 4-Desisopropyl-4-tert-butyl Imazethapyr is the nicotinic acid ring system, which is responsible for its UV absorbance. For the parent compound, Imazethapyr, the maximum absorbance is typically observed around 254 nm. epa.gov A similar wavelength of maximum absorbance is expected for its tert-butyl analog.

For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in a sample can then be determined by measuring its absorbance and interpolating from the calibration curve. A study on the spectrophotometric determination of Imazethapyr demonstrated that Beer's law was obeyed in the range of 5.8-57.9 µg/mL, with a molar absorptivity of 3.4×10³ L mol⁻¹ cm⁻¹. chesci.com

Table 2: Typical Parameters for UV-Vis Spectrophotometric Analysis

| Parameter | Value/Condition |

| Wavelength of Maximum Absorbance (λmax) | Approximately 254 nm |

| Solvent | Acetonitrile or Methanol |

| Calibration Range | Dependent on method sensitivity, e.g., 5 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.99 for a linear calibration curve |

Validation of Analytical Methods

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. gavinpublishers.com Key validation parameters include the limits of detection and quantification, accuracy, precision, and assessment of matrix effects.

Limits of Detection and Quantification

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. derpharmachemica.com

For the highly sensitive LC-MS/MS methods, LODs and LOQs for Imazethapyr in various matrices are typically in the low µg/kg or µg/L range. For instance, a method for the determination of Imazethapyr in soil reported an LOQ of 0.2 µg/kg. nih.gov Another study on imidazolinone herbicides in livestock products established an MLOQ of 0.01 mg/kg. nih.gov It is expected that a validated LC-MS/MS method for 4-Desisopropyl-4-tert-butyl Imazethapyr would achieve similar low detection and quantification limits.

UV-Vis spectrophotometric methods are generally less sensitive. For Imazethapyr, a Sandell's sensitivity of 0.0850 µg cm⁻² has been reported, which corresponds to a higher detection limit compared to MS-based methods. chesci.com

Table 3: Representative Limits of Detection and Quantification for Imidazolinone Herbicides

| Analytical Technique | Matrix | LOD | LOQ |

| LC-MS/MS | Soil | - | 0.2 µg/kg nih.gov |

| LC-MS/MS | Livestock Products | - | 0.01 mg/kg nih.gov |

| HPLC-UV | Soybean Oil | 0.003 µg/mL | 0.01 µg/mL derpharmachemica.com |

Accuracy, Precision, and Reproducibility

Accuracy refers to the closeness of a measured value to the true value, and it is often assessed through recovery studies in spiked samples. Precision is the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD). Reproducibility refers to the ability of a method to produce consistent results over time and in different laboratories.

For pesticide residue analysis, acceptable recovery rates are generally within the range of 70-120%, with an RSD of less than 20%. nih.gov In a study on Imazethapyr and Imazapic in soil, recovery rates ranged from 77.03% to 115.08%, with RSDs between 2.01% and 13.83%. researchgate.net Another study on Imazethapyr in soybean oil showed average recoveries between 89% and 94%, with RSDs less than 3%. derpharmachemica.com

Table 4: Example of Accuracy and Precision Data for Imazethapyr Analysis

| Matrix | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Soybean Oil | 0.01 µg/mL | 89 ± 1.73 | < 3 derpharmachemica.com |

| Soybean Oil | 0.1 µg/mL | 94 ± 1.60 | < 3 derpharmachemica.com |

| Livestock Products | 0.01 mg/kg | 76.1 - 110.6 | < 20 nih.gov |

Biological Relevance and Ecotoxicological Implications of 4 Desisopropyl 4 Tert Butyl Imazethapyr

Ecotoxicological Assessment in Aquatic Organisms

Acute and Chronic Toxicity to Algae and Aquatic Plants

Imazethapyr (B50286), the parent compound of 4-Desisopropyl-4-tert-butyl Imazethapyr, has been shown to be toxic to aquatic plants and algae, which is expected given its herbicidal mode of action. The high water solubility of imazethapyr facilitates its potential to enter aquatic environments through runoff and leaching. nih.gov

Studies have demonstrated that imazethapyr can inhibit the growth of the green alga Pseudokirchneriella subcapitata. nih.gov The toxicity of herbicides to algae can be influenced by various factors, including the chemical structure of the compound and its mode of action. nih.gov For instance, the commercial formulation of imazethapyr, Verosil®, was found to be highly toxic to P. subcapitata.

While specific data for 4-Desisopropyl-4-tert-butyl Imazethapyr is unavailable, it is plausible that this analogue would also exhibit toxicity to algae and aquatic plants due to the shared imidazolinone structure and mechanism of action. The substitution of the isopropyl group with a tert-butyl group may influence its potency, but the fundamental herbicidal activity is expected to be retained.

Table 1: Acute Toxicity of Imazethapyr to a Non-Target Green Alga

| Test Organism | Herbicide Formulation | Endpoint | Toxicity Value (mg a.i. L⁻¹) | Source |

| Pseudokirchneriella subcapitata | Verosil® (imazethapyr) | EC50 | 1.05 ± 0.05 |

EC50: The concentration of a substance that causes a 50% reduction in a measured response (e.g., growth) in a given time period. a.i.: active ingredient

Interaction with Aquatic Invertebrates and Fish

The available data for imazethapyr generally indicate low acute toxicity to aquatic invertebrates and fish. regulations.govepa.gov This is consistent with the mode of action of imidazolinone herbicides, which target a metabolic pathway specific to plants and microorganisms. plu.mx

For the freshwater invertebrate Daphnia magna, the 48-hour LC50 for imazethapyr has been reported to be greater than 1000 mg/L, classifying it as practically non-toxic to this species. epa.gov Similarly, acute toxicity studies on fish, such as rainbow trout, bluegill sunfish, and channel catfish, have shown high LC50 values, further supporting the low acute risk of imazethapyr to these organisms. epa.gov

Chronic exposure to herbicides, even at low concentrations, can have sublethal effects on aquatic organisms. researchgate.net These can include impacts on reproduction, growth, and behavior. While specific chronic toxicity data for 4-Desisopropyl-4-tert-butyl Imazethapyr is not available, studies on other herbicides have shown that long-term exposure can lead to adverse effects in fish and invertebrates. researchgate.net

Table 2: Acute Toxicity of Imazethapyr to Aquatic Invertebrates and Fish

| Test Organism | Exposure Duration | Endpoint | Toxicity Value (mg/L) | Source |

| Daphnia magna (Water flea) | 48 hours | LC50 | >1000 | epa.gov |

| Rainbow Trout | 96 hours | LC50 | 340 | epa.gov |

| Bluegill Sunfish | 96 hours | LC50 | 420 | epa.gov |

| Channel Catfish | 96 hours | LC50 | 240 | epa.gov |

LC50: The concentration of a substance that is lethal to 50% of a test population.

Structure-Activity Relationship (SAR) Studies for Imidazolinone Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For imidazolinone herbicides, SAR studies help in designing more effective and selective herbicides while also predicting their potential environmental impact.

Correlation of Structural Modifications with Biological Potency

The herbicidal potency of imidazolinone analogues is highly dependent on their molecular structure. The core structure consists of an imidazolinone ring attached to a pyridine (B92270) or quinoline (B57606) carboxylic acid. Modifications to various parts of this structure can significantly alter the herbicidal activity.

One of the key structural features is the chiral center at the carbon atom of the imidazolinone ring where the alkyl groups are attached. It has been demonstrated that the R-enantiomer of imidazolinones is significantly more herbicidally active than the S-enantiomer. adelaide.edu.au This stereoselectivity suggests a specific three-dimensional interaction with the target enzyme, ALS. nih.gov

The nature of the alkyl groups on the imidazolinone ring also plays a critical role. For imazethapyr, these are an isopropyl and a methyl group. In the case of 4-Desisopropyl-4-tert-butyl Imazethapyr, the replacement of the isopropyl group with a larger tert-butyl group would likely alter the steric and electronic properties of the molecule. This modification could influence its binding affinity to the ALS enzyme, potentially affecting its herbicidal potency. Generally, the size and lipophilicity of these alkyl groups can impact the molecule's ability to reach and interact with the active site of the enzyme.

Elucidation of Molecular Determinants for Receptor Binding and Enzymatic Interaction

The primary molecular target of imidazolinone herbicides is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). mdpi.com This enzyme is a key component in the biosynthesis of branched-chain amino acids. plu.mx The inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing plant death.

Molecular docking studies have been employed to understand the interaction between imidazolinone herbicides and the ALS enzyme at a molecular level. nih.govresearchgate.net These studies have revealed that imidazolinones bind to a specific site on the enzyme, which is distinct from the active site where the natural substrates bind. cnr.it This binding is non-competitive and allosteric in nature.

The binding pocket for imidazolinones on the ALS enzyme is formed by several amino acid residues. The interaction between the herbicide and these residues is governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The carboxylic acid group on the pyridine ring of imazethapyr is crucial for binding, as it forms key hydrogen bonds with specific amino acid residues in the binding pocket. cnr.it

The alkyl groups on the imidazolinone ring fit into a hydrophobic pocket within the enzyme. The size and shape of this pocket determine the optimal size and conformation of the alkyl substituents for strong binding. The substitution of the isopropyl group in imazethapyr with a tert-butyl group in 4-Desisopropyl-4-tert-butyl Imazethapyr would alter the fit of the molecule within this hydrophobic pocket, which could either enhance or reduce its binding affinity and, consequently, its herbicidal activity.

Mutations in the gene encoding the ALS enzyme can lead to changes in the amino acid sequence of the binding pocket, resulting in herbicide resistance. nih.gov Understanding the molecular determinants of binding is therefore critical for managing herbicide resistance and for the design of new imidazolinone analogues that can overcome existing resistance mechanisms.

Advanced Research Perspectives and Methodological Innovations

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for predicting the behavior and properties of chemical compounds, reducing the need for extensive and costly experimental studies. For a novel compound like 4-Desisopropyl-4-tert-butyl Imazethapyr (B50286), these in silico methods would be invaluable in the initial stages of research.

Prediction of Environmental Fate Parameters and Degradation Pathways

Quantitative Structure-Activity Relationship (QSAR) and other computational models could be employed to predict the environmental fate of 4-Desisopropyl-4-tert-butyl Imazethapyr. These models use the chemical structure to estimate properties such as solubility, vapor pressure, and octanol-water partition coefficient (Kow), which are crucial for understanding its distribution in the environment.

Table 1: Predicted Environmental Fate Parameters (Hypothetical)

| Parameter | Predicted Value | Significance |

|---|---|---|

| Water Solubility | Low to Moderate | Affects mobility in soil and potential for groundwater contamination. |

| Soil Adsorption Coefficient (Koc) | Moderate to High | Indicates the tendency to bind to soil organic matter, reducing leaching. |

| Half-life in Soil (DT50) | Variable | Dependent on soil type and microbial activity; prediction helps assess persistence. |

Furthermore, computational models can simulate potential degradation pathways, identifying likely metabolites and the enzymes that may be involved in the breakdown of the compound in soil and water.

In Silico Assessment of Bioactivity and Receptor Interactions

Molecular docking simulations would be a key in silico technique to assess the potential bioactivity of 4-Desisopropyl-4-tert-butyl Imazethapyr. By modeling the interaction between the compound and its target enzyme, likely acetolactate synthase (ALS) given its structural similarity to other imidazolinone herbicides, researchers can predict its herbicidal efficacy. These simulations can provide insights into the binding affinity and the specific molecular interactions that stabilize the compound in the active site of the enzyme.

Isotope Labeling Studies for Mechanistic Elucidation

Isotope labeling is a powerful experimental technique used to trace the fate of a compound in biological and environmental systems. By replacing one or more atoms of 4-Desisopropyl-4-tert-butyl Imazethapyr with their stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ¹⁵N, ²H), researchers can follow its transformation and movement.

Tracing Degradation Products and Metabolic Intermediates

By introducing an isotopically labeled version of 4-Desisopropyl-4-tert-butyl Imazethapyr into soil or a plant system, scientists can track the formation of degradation products and metabolic intermediates over time. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to identify and quantify these labeled compounds, providing a clear picture of the degradation pathway.

Elucidating Carbon Flow in Microbial Transformation

In studies focused on microbial degradation, ¹³C-labeling can be used to trace the flow of carbon from 4-Desisopropyl-4-tert-butyl Imazethapyr into microbial biomass and metabolic end products like CO₂. This provides a detailed understanding of how microorganisms utilize the compound as a carbon source and the efficiency of the degradation process.

Development of Novel Analytical Approaches

The detection and quantification of a new compound like 4-Desisopropyl-4-tert-butyl Imazethapyr in various environmental and biological matrices would require the development of sensitive and specific analytical methods.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) would likely be the method of choice. This technique offers high selectivity and sensitivity, allowing for the detection of the compound at very low concentrations. The development process would involve optimizing several parameters:

Sample Preparation: Creating effective extraction and clean-up procedures to isolate the compound from complex matrices like soil, water, and plant tissues.

Chromatographic Separation: Selecting the appropriate HPLC column and mobile phase to achieve good separation from other compounds.

Mass Spectrometry Detection: Identifying unique parent and fragment ions for 4-Desisopropyl-4-tert-butyl Imazethapyr to ensure accurate and reliable quantification.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 4-Desisopropyl-4-tert-butyl Imazethapyr |

Integrated Environmental Risk Assessment Frameworks for Impurities and Degradants

Regulatory agencies increasingly recognize that a risk assessment focused solely on the parent pesticide may not be sufficient. regulations.gov An integrated framework that considers the environmental behavior and potential toxicity of significant impurities and degradants is necessary for a complete environmental and human health risk assessment. publications.gc.ca

Environmental fate models are computational tools used to predict the transport, transformation, and ultimate distribution of chemicals in the environment. Multi-compartment models (e.g., fugacity models) divide the environment into distinct compartments such as air, water, soil, sediment, and biota. By using the physicochemical properties of a compound—such as water solubility, vapor pressure, and partition coefficients (Kow, Koc)—these models can simulate its movement and accumulation across these compartments.

For 4-Desisopropyl-4-tert-butyl Imazethapyr, a key step would be to determine its physicochemical properties. The substitution of an isopropyl group with a larger, more lipophilic tert-butyl group would likely increase its octanol-water partition coefficient (Kow) and potentially its soil organic carbon-water (B12546825) partition coefficient (Koc). This change would suggest a greater tendency to sorb to soil and sediment and a lower mobility in water compared to the parent Imazethapyr, which is known for its persistence and mobility in soil. epa.govepa.gov These new parameters would be entered into the model to predict its environmental distribution and identify compartments where it is likely to accumulate.

Cumulative impact assessment is an evolving area of toxicology and risk assessment that evaluates the combined risk from simultaneous exposure to multiple chemical stressors that may share a common mechanism of toxicity. epa.gov Since 4-Desisopropyl-4-tert-butyl Imazethapyr is a close structural analogue of Imazethapyr, it is plausible that it also acts by inhibiting the acetohydroxyacid synthase (AHAS) enzyme in plants.

Therefore, a comprehensive risk assessment should not consider these compounds in isolation. The cumulative risk from the "imidazolinone group" present in a specific environment—including the parent Imazethapyr and its various metabolites and degradants like the tert-butyl analogue—needs to be evaluated. This involves assessing the combined exposure levels from various sources (food, water) and considering their relative potencies. federalregister.gov Regulatory frameworks are increasingly moving toward this approach to ensure that the total toxic load on an ecosystem or human population does not exceed acceptable levels. epa.gov This is particularly important for persistent and mobile herbicides where the parent compound and its transformation products can co-exist in the environment for extended periods. adelaide.edu.au

Q & A

Reconciling conflicting bioactivity data across plant species

- Resolution : Conduct comparative transcriptomics on ALS isoforms from resistant vs. susceptible species. Use CRISPR-edited plant models to isolate genetic factors influencing herbicide efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.